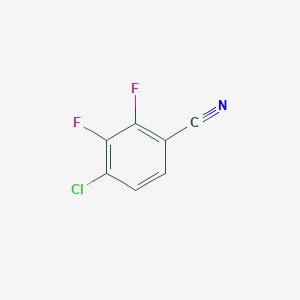
isocyanato(methylsulfanyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanato(methylsulfanyl)methane is an organosulfur compound with the molecular formula C2H3NOS. It features an isocyanate group (-N=C=O) and a methylsulfanyl group (-SCH3) attached to a methane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isocyanato(methylsulfanyl)methane can be synthesized through several methods. One common approach involves the reaction of methylthioacetic acid with phosgene, followed by the addition of ammonia to form the desired isocyanate compound . Another method includes the reaction of methylthioacetic acid chloride with sodium azide, followed by thermal decomposition to yield this compound .
Industrial Production Methods
Industrial production of isocyanates, including this compound, typically involves the phosgene process. This method includes the reaction of phosgene with primary amines to form the corresponding isocyanates . due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
Analyse Chemischer Reaktionen
Types of Reactions
Isocyanato(methylsulfanyl)methane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid derivatives.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Amines: For aminolysis reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Carbamic acid derivatives: From hydrolysis.
Urethanes: From alcoholysis.
Ureas: From aminolysis.
Sulfoxides and sulfones: From oxidation.
Wissenschaftliche Forschungsanwendungen
Isocyanato(methylsulfanyl)methane has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of isocyanato(methylsulfanyl)methane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in the formation of polyurethanes and other polymers . The methylsulfanyl group (-SCH3) can undergo oxidation to form sulfoxides and sulfones, which may further react with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Isocyanato(methylsulfanyl)methane can be compared with other isocyanates and organosulfur compounds:
Eigenschaften
CAS-Nummer |
23009-35-0 |
|---|---|
Molekularformel |
C3H5NOS |
Molekulargewicht |
103.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



